molecular formula C28H18FN5O5S B11054418 N-(6-cyano-1,3-benzodioxol-5-yl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide

N-(6-cyano-1,3-benzodioxol-5-yl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide

Cat. No.: B11054418
M. Wt: 555.5 g/mol
InChI Key: KNGCYWNADBCRPV-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-cyano-1,3-benzodioxol-5-yl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrazole ring, and a furo[3,4-c]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide involves multiple steps, including the formation of intermediate compounds The synthetic route typically starts with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(6-cyano-1,3-benzodioxol-5-yl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

N-(6-cyano-1,3-benzodioxol-5-yl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-cyano-1,3-benzodioxol-5-yl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole, pyrazole, and furo[3,4-c]pyridine derivatives. Examples include:

  • N-(6-cyano-1,3-benzodioxol-5-yl)-2-{[(1E)-1-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide
  • N-(6-cyano-1,3-benzodioxol-5-yl)-2-{[(1E)-1-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide

Uniqueness

The uniqueness of N-(6-cyano-1,3-benzodioxol-5-yl)-2-{[(1E)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl]sulfanyl}acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H18FN5O5S

Molecular Weight

555.5 g/mol

IUPAC Name

N-(6-cyano-1,3-benzodioxol-5-yl)-2-[(1E)-1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-6-methyl-3-oxofuro[3,4-c]pyridin-4-yl]sulfanylacetamide

InChI

InChI=1S/C28H18FN5O5S/c1-14-6-19-21(8-17-11-31-34-26(17)15-2-4-18(29)5-3-15)39-28(36)25(19)27(32-14)40-12-24(35)33-20-9-23-22(37-13-38-23)7-16(20)10-30/h2-9,11H,12-13H2,1H3,(H,31,34)(H,33,35)/b21-8+

InChI Key

KNGCYWNADBCRPV-ODCIPOBUSA-N

Isomeric SMILES

CC1=CC\2=C(C(=N1)SCC(=O)NC3=CC4=C(C=C3C#N)OCO4)C(=O)O/C2=C/C5=C(NN=C5)C6=CC=C(C=C6)F

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)NC3=CC4=C(C=C3C#N)OCO4)C(=O)OC2=CC5=C(NN=C5)C6=CC=C(C=C6)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.